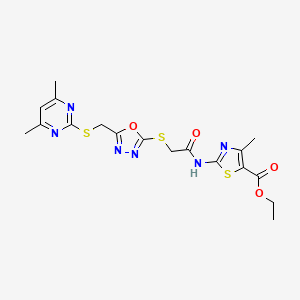

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

CAS No.: 494825-99-9

Cat. No.: VC7765184

Molecular Formula: C18H20N6O4S3

Molecular Weight: 480.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 494825-99-9 |

|---|---|

| Molecular Formula | C18H20N6O4S3 |

| Molecular Weight | 480.58 |

| IUPAC Name | ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C18H20N6O4S3/c1-5-27-15(26)14-11(4)21-17(31-14)22-12(25)7-30-18-24-23-13(28-18)8-29-16-19-9(2)6-10(3)20-16/h6H,5,7-8H2,1-4H3,(H,21,22,25) |

| Standard InChI Key | GRFNVCHDMOVROV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)CSC3=NC(=CC(=N3)C)C)C |

Introduction

Structural Characteristics

Compounds like Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate typically include:

-

Thiazole Ring: Known for its presence in various biologically active compounds.

-

Oxadiazole Ring: Often associated with compounds exhibiting pharmacological properties.

-

Pyrimidine Moiety: Common in nucleic acids and many drugs.

-

Thioether Linkages: Enhance chemical reactivity and may influence pharmacological properties.

Potential Biological Applications

Compounds with similar structures have been explored for their:

-

Antimicrobial Properties: Due to the presence of thioether and amide functionalities.

-

Pharmacological Activities: The diverse heterocyclic rings may interact with various biological targets.

Research Findings and Future Directions

While specific research findings on Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate are not available, compounds with similar structures have shown promise in medicinal chemistry. Future studies could focus on synthesizing derivatives and evaluating their biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume